Diopterin
Description
Contextualization of Pteridine (B1203161) Chemistry in Biological Systems
Pteridines represent a class of low-molecular-weight heterocyclic compounds widely distributed across living organisms. Structurally, they are characterized by a conjugated system of pyrazine (B50134) and pyrimidine (B1678525) rings, forming the core pteridine system. These compounds are fundamental to numerous biological processes, primarily functioning as reduced coenzymes mcgill.caresearchgate.net. Pteridines can exist in various oxidation states, including oxidized, 7,8-dihydro, and 5,6,7,8-tetrahydro forms, with the latter two being more prevalent in biological systems frontiersin.org. Folates, essential cofactors in one-carbon metabolism, are a significant group of pterins, distinguished by the presence of a para-aminobenzoic acid residue and one or more glutamic acid residues conjugated to the pteridine ring system researchgate.netfrontiersin.org. This intricate chemical framework allows pteridines and their derivatives to participate in vital metabolic pathways, including amino acid metabolism, nucleic acid synthesis, and neurotransmitter synthesis wikipedia.org.
Historical Perspectives on Diopterin Investigations in Biochemical Science
The field of biochemistry, focusing on the chemical processes within living organisms, began to formalize in the early 19th century with key discoveries such as enzymes and metabolic pathways hospedagemdesites.wsoptica.org. Within this evolving scientific landscape, this compound emerged as a compound of interest. Early investigations into this compound (pteroyldiglutamate) and pteropterin (pteroyltriglutamate) explored their potential tumor-inhibiting properties through animal experiments and studies in human cancer cases. However, these investigations did not yield a definitive therapeutic effect. Notably, it was observed that these substances could, in some instances, exacerbate leukemia in children, a phenomenon termed "acceleration" tandfonline.com. Further observations on the folate-binding factor in leukemic cells, published in 1971 by Rothenberg et al., also involved this compound, highlighting its relevance in leukemia research medchemexpress.com. The chemical synthesis of this compound was reported in 1948 by Mowat et al., and subsequently by Hutchings and Geraci in 1950, and Geraci in 1956, marking significant milestones in its biochemical investigation nih.gov. Furthermore, research in 1963 demonstrated the conversion of this compound and pteropterin into compounds exhibiting folic and folinic acid activity by rat liver ekb.eg.
Significance of this compound as a Folic Acid Analog in Specific Research Contexts
This compound is recognized as a folic acid analog, meaning it shares structural similarities with folic acid and can interact with biological systems in ways comparable to natural folates researchgate.netcymitquimica.comnih.gov. Its primary research application has been in the context of leukemia studies medchemexpress.comresearchgate.net. As an antifolate, this compound is classified among compounds that interfere with folate metabolism medchemexpress.com. Research has indicated that this compound can inhibit the binding of tracer folate, although its efficacy in this regard is not as potent as that of unlabeled folic acid researchgate.net. This interaction with folate receptors suggests a potential influence on pathways where folate cofactors are essential, such as the de novo synthesis of thymidylate from deoxyuridylate, which is critical for DNA synthesis researchgate.net. The molecular formula of this compound is C24H26N8O9, with a molecular weight of 570.51 g/mol nih.govcymitquimica.comfrontiersin.org. Its chemical properties, including its ability to precipitate from hot water and dissolve in dilute NaOH solutions, have been documented nih.gov.
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C24H26N8O9 | nih.govcymitquimica.comfrontiersin.org |
| Molecular Weight | 570.51 g/mol | nih.govcymitquimica.comfrontiersin.org |
| CAS Registry Number | 6807-82-5 | nih.govcymitquimica.comnih.gov |
| PubChem CID | 135565151 | cymitquimica.comnih.govglaukos.com |
| Synonyms | Pteroyl diglutamic acid, Folate monoglutamate | researchgate.netnih.gov |
Research Objectives and Scope of the Review
This review aims to consolidate and present scientifically accurate information pertaining solely to the chemical compound this compound. The primary objective is to provide a structured and informative overview of its chemical nature, historical context in biochemical investigations, and its role as a folic acid analog in research. The scope is strictly limited to the explicit topics outlined, focusing on fundamental chemical and biological aspects without delving into clinical dosage, administration, safety profiles, or adverse effects. This focused approach ensures a comprehensive understanding of this compound's significance within the specified research contexts.
Structure
2D Structure
Properties
CAS No. |
6807-82-5 |
|---|---|
Molecular Formula |
C24H26N8O9 |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C24H26N8O9/c25-24-31-19-18(22(39)32-24)28-13(10-27-19)9-26-12-3-1-11(2-4-12)20(37)29-14(5-7-16(33)34)21(38)30-15(23(40)41)6-8-17(35)36/h1-4,10,14-15,26H,5-9H2,(H,29,37)(H,30,38)(H,33,34)(H,35,36)(H,40,41)(H3,25,27,31,32,39)/t14-,15-/m0/s1 |
InChI Key |
JOXCYXFULIKANJ-GJZGRUSLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
63938-53-4 (hydrochloride salt) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Diopterin; Pteroyl diglutamic acid; Folate monoglutamate; |
Origin of Product |
United States |
Enzymatic Interactions and Reaction Mechanisms of Diopterin
Diopterin as a Substrate or Product in Enzyme-Catalyzed Reactions
This compound's role in enzyme-catalyzed reactions is primarily understood through its classification as a folic acid analog and a polyglutamylated folate derivative. acs.orgmedchemexpress.comcymitquimica.com While it shares structural similarities with natural substrates, its function often extends to modulation or inhibition of enzymatic activities rather than serving as a direct substrate or product in a canonical metabolic pathway.
Interactions with Dihydrofolate Reductase (DHFR)
Dihydrofolate Reductase (DHFR) is a pivotal enzyme in folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as an electron donor. nih.govwikipedia.orgscbt.comumaryland.eduproteopedia.orgmybiosource.com This reaction is crucial for the synthesis of purines, thymidylate, and certain amino acids, which are essential for cell proliferation and growth. wikipedia.orgproteopedia.orgmybiosource.com
This compound, as a folic acid analog and pteroyldiglutamic acid, has been identified as a target for DHFR, particularly in the context of leukemia research. acs.orgmedchemexpress.comtargetmol.com This suggests that this compound functions as an inhibitor or modulator of DHFR activity, interfering with the enzyme's ability to process its natural substrates. Polyglutamylated folate derivatives are generally recognized as better substrates for folate-dependent enzymes, which could explain this compound's capacity to interact with DHFR. acs.org For instance, 10-formylfolic acid, a compound that behaves like a pteroyldiglutamate, is a potent inhibitor of DHFR. pnas.org
Specificity and Cooperativity in this compound-Enzyme Systems
Enzyme specificity refers to an enzyme's ability to selectively bind and act upon a particular substrate or a group of chemically similar compounds. This specificity arises from the complementary shapes and chemical properties of the enzyme's active site and its substrate. byjus.com Enzymes can exhibit absolute specificity (acting on only one reaction), group specificity (acting on molecules with specific functional groups), linkage specificity (acting on specific chemical bonds), or stereochemical specificity (acting on specific optical isomers). byjus.com
Cooperativity is a phenomenon observed in enzymes with multiple binding sites, where the binding of one ligand molecule influences the affinity or catalytic properties of other active sites. sketchy.combyjus.comwikipedia.org This can manifest as positive cooperativity, where initial ligand binding increases affinity for subsequent ligands, or negative cooperativity, where it decreases affinity. sketchy.combyjus.com The Hill coefficient is a quantitative measure used to describe the degree of cooperativity in such systems. targetmol.comrsc.org For example, R67 DHFR, a type II DHFR, demonstrates positive cooperativity with dihydrofolate (DHF) and negative cooperativity with NADPH. wikipedia.org
Specific detailed research findings on the precise specificity and cooperativity profiles of this compound within various enzyme systems are not extensively documented in the available literature. However, as a folic acid analog, its interactions with DHFR would inherently involve a degree of specificity related to the folate-binding site. The nature of these interactions, whether competitive or allosteric, would dictate any potential cooperative effects.
Kinetics of this compound-Related Enzymatic Transformations
The kinetics of enzymatic transformations involving this compound, particularly in its capacity as a DHFR modulator, would involve the study of reaction rates and the dynamics of enzyme-ligand interactions.
Analysis of Enzyme-Substrate Complex Dynamics
The formation of an enzyme-substrate (ES) complex is a fundamental step in enzyme catalysis, where the enzyme binds to its substrate(s) to facilitate the chemical reaction. proteopedia.orgplos.orgpreventiongenetics.com This binding leads to a lowering of the activation energy required for the reaction. mybiosource.com The dynamics of these complexes, including conformational changes and molecular interactions, can be extensively studied using techniques such as molecular dynamics (MD) simulations. rsc.orgplos.orgresearchgate.netnih.gov These simulations can reveal how ligand binding influences the residue interaction networks within the enzyme. aston.ac.uk
Modeling of Coupled Enzymatic Reactions in Pterin (B48896) Pathways
An illustrative example of a coupled enzymatic system involving pterins is the pterin-dependent signaling pathway found in Agrobacterium tumefaciens. In this pathway, a pteridine (B1203161) reductase (PruA) produces a novel pterin species, which then, in conjunction with a pterin-binding protein (PruR), modulates the activity of a dual-function diguanylate cyclase/phosphodiesterase (DcpA). nih.govnih.gov This intricate system demonstrates how pterins can act as signaling molecules to control key bacterial processes like biofilm formation. While this example highlights the complexity and modeling potential of pterin pathways, specific models directly incorporating this compound into coupled enzymatic reaction networks are not detailed in the provided information.
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Advanced Analytical Methodologies for Diopterin Research
Development of Novel Analytical Platforms for Diopterin and Pterin (B48896) Metabolites
The analysis of pterins, a class of heterocyclic compounds to which this compound belongs, is crucial in understanding various metabolic pathways and diagnosing related disorders fishersci.cahmdb.cauni.lu. Given this compound's nature as a pterin derivative and a folic acid analog, its analytical determination often relies on methodologies established for the broader class of pterins and folates. While specific "novel analytical platforms" developed exclusively for this compound are not extensively documented in current literature, its detection and quantification typically leverage advanced techniques employed for other pterin metabolites.
Common analytical methods for pteridines and their metabolites include high-performance liquid chromatography (HPLC), capillary electrophoresis, and enzyme-linked immunosorbent assay (ELISA) rsna.orgfishersci.ca. HPLC, in particular, is widely used and can be coupled with various detection methods such as spectrophotometric, fluorescence, electrochemical detection (ECD), or mass spectrometry (MS) rsna.orgfishersci.cahmdb.cauni.lu.
For instance, the analysis of pterins in cerebrospinal fluid (CSF), which is essential for diagnosing inborn errors of dopamine (B1211576) and serotonin (B10506) metabolism, has seen advancements from traditional HPLC with fluorescence or electrochemical detection to more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods rsna.orgmedchemexpress.comhmdb.ca. These LC-MS/MS methods allow for the simultaneous determination of several important pterin metabolites, including tetrahydrobiopterin (B1682763) (BH4), 7,8-dihydrobiopterin (BH2), neopterin (B1670844), and sepiapterin (B94604) medchemexpress.comhmdb.ca. Such methods often utilize stable isotope dilution for quantification, offering improved accuracy and a broader linear working range medchemexpress.comhmdb.ca. For example, an LC-MS/MS method developed for BH4, BH2, neopterin, and sepiapterin in CSF demonstrated total analytical imprecision of less than 14.4% for all metabolites, with excellent correlation to alternative HPLC methods for BH4 (r = 0.9646) and neopterin (r = 0.9919) medchemexpress.comhmdb.ca.
Early analytical approaches for pteridines, including those that would have been applicable to this compound, often relied on the fluorescent properties of fully oxidized pteridines and the differential oxidation of reduced biopterin (B10759762) states hmdb.ca. Paper chromatography and bioautography have also been historically employed to follow folate activities, including this compound, in biological samples like serum and urine, by exploiting the differential growth responses of specific microorganisms such as Lactobacillus casei, Pediococcus cerevisiae, and Streptococcus faecalis researchgate.net. Detection of pteridine (B1203161) derivatives on thin layers (e.g., silica (B1680970) gel, alumina) using UV light at 254 nm and 365 nm has also been described scribd.com.
While the provided citations medkoo.comias.ac.innih.gov refer to Neopterin and Pterin-6-carboxylic acid in the context of pterin analysis, the general principles of these advanced analytical techniques would be applicable to this compound as a related pterin compound. The inherent challenges in analyzing pterins, such as the instability of reduced forms like tetrahydrobiopterin in the presence of oxygen, necessitate fast manipulation and sensitive detection methods fishersci.ca. Therefore, novel analytical platforms for pterin metabolites, including this compound, continue to focus on enhancing sensitivity, specificity, and throughput, often through the integration of mass spectrometry with chromatographic separation.
Synthetic Chemistry and Chemical Biology Approaches to Diopterin
Strategies for Diopterin Synthesis
The synthesis of the pterin (B48896) scaffold, while conceptually straightforward, is often hampered by the low solubility of the core structure, making derivatization challenging nih.gov. Over the years, various strategies have been developed to overcome these difficulties and provide access to a wide array of pterin derivatives.
The chemical synthesis of pterins can be achieved by constructing the pyrimidine (B1678525) and pyrazine (B50134) rings in a stepwise fashion nih.govmdpi.com. The choice of starting with either a pyrimidine or a pyrazine precursor offers flexibility in functionalization mdpi.com. Most naturally occurring, biologically significant pterins are substituted at the C6 position, making the development of methodologies for regioselective synthesis at this position a key focus nih.govmdpi.com.
Several classical and modern organic synthesis reactions are employed for pterin synthesis:
Gabriel–Isay Condensation: This is one of the most common methods for pteridine (B1203161) synthesis. It involves the condensation of a 5,6-pyrimidinediamine with a 1,2-dicarbonyl compound nih.govmdpi.comnih.gov. The diversity of available 1,2-dicarbonyl compounds allows for a wide range of functionalization nih.gov. However, using unsymmetrical dicarbonyl compounds can lead to the formation of regioisomers, typically favoring the 7-substituted product nih.gov.
Taylor Synthesis: This method provides an alternative route that yields 6-substituted pterins exclusively. It begins with a substituted pyrazine ring, which is then reacted with guanidine to form the pterin structure researchgate.net.
Polonovski–Boon Cyclization: This reaction offers a regiospecific method for synthesizing semi-reduced dihydropterin derivatives mdpi.comnih.gov.
Cross-Coupling Reactions: Modern cross-coupling reactions, such as Sonogashira and Suzuki couplings, have been adapted for pterin chemistry. These methods allow for the introduction of various substituents at the C6 position, often starting from a 6-chloropterin or 6-tosylpterin derivative nih.govmdpi.com. For instance, Suzuki cross-coupling using mechanochemistry has been shown to be an effective strategy for C-6 functionalization nih.gov.
These methodologies are summarized in the table below.
| Synthesis Method | Precursors | Key Features | Regioselectivity |
| Gabriel–Isay Condensation | 5,6-Pyrimidinediamine + 1,2-Dicarbonyl | Popular, versatile functionalization. | Often yields mixtures, favoring 7-substituted isomers with unsymmetrical dicarbonyls nih.gov. |
| Taylor Synthesis | Substituted Pyrazine + Guanidine | Builds pyrimidine ring onto a pyrazine. | Exclusively produces 6-substituted pterins researchgate.net. |
| Polonovski–Boon Cyclization | Appropriate pyrimidine derivatives | Regiospecific for dihydropterins. | Provides a specific method for synthesizing semi-reduced pterins mdpi.comnih.gov. |
| Suzuki/Sonogashira Coupling | 6-Halopterin/6-Tosylpterin + Boronic Acid/Alkyne | Modern, versatile C-C bond formation. | Specific to the position of the leaving group (e.g., C6) nih.gov. |
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing complex molecules like this compound and its analogs frontiersin.org. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, which is particularly advantageous in pharmaceutical synthesis illinois.edumdpi.com.
Biocatalytic approaches in pterin-related synthesis often involve enzymes from the folate biosynthesis pathway. For example, dihydropteroate synthetase is an enzyme that converts a pteridine precursor and 4-aminobenzoic acid into dihydrofolic acid wikipedia.org. Similarly, engineered enzymes such as monoamine oxidases and transaminases are used to create chiral amine-containing pharmaceuticals, a strategy that can be adapted for the synthesis of complex pterin analogs researchgate.net.
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to design efficient routes to a target molecule researchgate.net. This hybrid approach can overcome limitations of either method alone. For instance, a challenging chemical transformation can be replaced by a highly selective enzymatic step. A recent development in this area is the use of computational tools to guide the planning of chemoenzymatic routes by evaluating the synthetic potential of different reaction types researchgate.net. In the context of this compound, a chemoenzymatic strategy might involve the chemical synthesis of a core pterin structure, followed by enzymatic modification to introduce specific functional groups with precise stereochemistry, such as in the synthesis of (−)-strictosidine where a Pictet-Spenglerase was used in the final step mdpi.com.
Rational Design and Engineering of this compound Analogs for Research
The rational design of this compound analogs is essential for probing their biological functions and for developing new therapeutic agents. This involves understanding how structural modifications affect biological activity and creating specialized molecules for specific research applications.
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity nih.gov. In pterin chemistry, SAR studies involve synthesizing a series of analogs with systematic modifications to the pterin scaffold and evaluating their effects on a specific biological target, such as an enzyme.
For example, in the development of inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4), various heterocyclic scaffolds are explored, and substitutions with atoms like fluorine or chlorine are made to enhance potency nih.gov. Similarly, for pterin-dependent enzymes, SAR studies would involve modifying the substituents on the pterin ring to understand the key interactions within the enzyme's active site nih.gov. The binding pocket of a target protein dictates which structural modifications will be favorable. For instance, the large binding pocket of the PPARγ nuclear receptor can accommodate a wide range of structurally distinct ligands, and SAR studies have identified key moieties and substitutions that enhance binding affinity and transcriptional potency nih.gov. These principles are directly applicable to the design of this compound analogs targeting specific enzymes.
| Structural Modification | Potential Effect on Activity | Rationale |
| Substitution at C6/C7 | Altered binding affinity and selectivity. | Most natural pterins are C6-substituted; modifications here directly probe interactions in the active site nih.govmdpi.com. |
| Modification of the pyrazine ring | Changes in redox potential. | The pyrazine part of the pterin is involved in redox reactions; modifications can tune its electronic properties mdpi.com. |
| Addition of halogen atoms | Increased potency and metabolic stability. | Halogens can form specific interactions (e.g., halogen bonds) and block sites of metabolism nih.gov. |
| Alteration of side-chain stereochemistry | Drastic changes in biological activity. | Biological systems are chiral, and enzymes often show high stereoselectivity. |
Molecular probes are specialized molecules designed to study biological systems. For pterin-dependent pathways, these probes can be used to investigate enzyme mechanisms, track the localization of pterins in cells, or screen for inhibitors.
Pterins are naturally fluorescent, a property that can be exploited in the design of molecular probes mdpi.comnih.gov. By modifying the pterin structure, its fluorescent properties, such as emission wavelength and quantum yield, can be tuned. These fluorescent analogs can be used as reporters to study pterin-binding proteins and enzymes.
Another strategy is to create redox-active probes. For instance, a Ru(II)-pterin "wire" has been synthesized to probe the active site of nitric oxide synthase (NOS), a pterin-dependent enzyme nih.gov. This probe consists of a pterin analog to target the enzyme's pterin binding site, connected to a redox-active ruthenium complex. This design allows for light-induced charge injection to study the catalytic cycle of the enzyme nih.gov. Such molecular probes are invaluable tools for elucidating the complex roles of pterins in biology.
Applications in Artificial Metabolic Systems and Pathway Engineering for Pterin Production
Metabolic engineering, enhanced by the tools of synthetic biology, allows for the redesign of microbial metabolism to produce valuable chemicals, including pterins mdpi.com. This involves creating novel metabolic pathways or optimizing existing ones in host organisms like yeast or bacteria mdpi.comnih.gov.
The biosynthesis of pterins originates from guanosine triphosphate (GTP) wikipedia.org. A key enzyme in this pathway is GTP cyclohydrolase I. By overexpressing the gene for this enzyme, it is possible to increase the metabolic flux towards pterin production. This strategy has been successfully used to increase folate (a pterin derivative) levels in plants like peanuts semanticscholar.org.
Computational tools are increasingly used to design and optimize these artificial metabolic pathways nih.govteselagen.com. Thermodynamics-based flux analysis can predict the most feasible synthetic pathways in a given organism mdpi.com. Furthermore, synthetic biology provides methods for assembling and integrating these new pathways into the host's chromosome, for example, using CRISPR-Cas systems mdpi.com.
Recently, the concept of creating artificial non-membrane-bound condensates within cells has emerged as a novel strategy to boost metabolic engineering efforts. By engineering scaffold proteins, specific enzymes in a metabolic pathway can be co-localized at high concentrations, increasing their stability and efficiency plantae.org. This approach was demonstrated to more than double the production of citramalate in Nicotiana benthamiana and could be applied to enhance the production of this compound in engineered cellular factories plantae.org.
Reconstruction of Biosynthetic Pathways for Pterin Production
The reconstruction of biosynthetic pathways for the production of specific pterin compounds, such as this compound (Pteroyl-L-diglutamic acid), represents a significant endeavor in synthetic biology and metabolic engineering. This process involves the heterologous expression of the necessary enzymatic machinery in a host organism that can provide the required precursor molecules. The biosynthesis of this compound, a polyglutamylated folate, hinges on the activity of folylpolyglutamate synthetase (FPGS), an enzyme responsible for the sequential addition of glutamate residues to a pteroylmonoglutamate backbone.
Microorganisms like Escherichia coli and Lactococcus lactis have been explored as platforms for reconstructing folate biosynthetic pathways. nih.govnih.gov In many microorganisms, the genes responsible for folate biosynthesis are often clustered, facilitating their identification and transfer. nih.gov The folate biosynthetic pathway can be broadly divided into the synthesis of the pteridine moiety from GTP and the formation of p-aminobenzoic acid (PABA) from chorismate. These two precursors are then combined to form dihydropteroate, which is subsequently glutamylated to yield dihydrofolate. nih.gov
The key step in the synthesis of this compound from folic acid (pteroylmonoglutamate) is the addition of two glutamate residues. This is catalyzed by FPGS. The reconstruction of this specific part of the pathway involves introducing a functional FPGS gene into a suitable host. For instance, the folC gene in E. coli encodes a bifunctional enzyme with both dihydrofolate synthetase and folylpolyglutamate synthetase activity. nih.gov This enzyme naturally adds glutamate residues to the pteroyl moiety.
Researchers have successfully utilized E. coli folylpolyglutamate synthetase for the enzymatic synthesis of various polyglutamyl conjugates of folic acid and its analogs. nih.gov This demonstrates the feasibility of using this enzyme in a reconstructed pathway to produce specific polyglutamated pterins. By expressing the E. coli FPGS in a controlled manner, it is possible to drive the synthesis towards the desired polyglutamate chain length. While the native E. coli enzyme typically adds only two glutamates to naturally occurring folates, it has been shown that under synthetic conditions, it can be used to produce higher polyglutamates. nih.gov This suggests that by optimizing reaction conditions and substrate availability in a whole-cell system, the production of this compound can be achieved.
The following table summarizes the key enzymes and their roles in the reconstructed biosynthetic pathway for pteroylpolyglutamates.
| Enzyme | Gene (in E. coli) | Function in Reconstructed Pathway |
| GTP cyclohydrolase I | folE | Catalyzes the first committed step in the synthesis of the pteridine ring from GTP. |
| Dihydropteroate synthase | folP | Condenses the pteridine precursor with p-aminobenzoic acid (PABA) to form dihydropteroate. |
| Dihydrofolate synthetase | folC | Adds the first glutamate residue to dihydropteroate to form dihydrofolate. |
| Folylpolyglutamate synthetase | folC | Catalyzes the sequential addition of glutamate residues to form pteroylpolyglutamates, including this compound. |
Development of Programmable Microbial Platforms for Pterin Synthesis
The development of programmable microbial platforms for the synthesis of specific pterins like this compound is a direct extension of reconstructing the biosynthetic pathway. These platforms aim to create microbial strains that are not only capable of producing the target molecule but are also engineered for high efficiency, control, and the potential for producing a range of related compounds. This is achieved through the application of advanced synthetic biology tools and metabolic engineering strategies.
Escherichia coli and Lactococcus lactis serve as promising chassis organisms for creating such programmable platforms due to their well-characterized genetics and metabolism. nih.govpnnl.gov The core principle involves the modular design of the biosynthetic pathway, allowing for the fine-tuning of gene expression levels to optimize the metabolic flux towards this compound.
A key element in a programmable platform is the ability to control the activity of folylpolyglutamate synthetase (FPGS) to dictate the length of the polyglutamate chain. By placing the FPGS gene under the control of an inducible promoter, the timing and level of its expression can be precisely regulated. This allows for the controlled conversion of folic acid to this compound and can potentially be adjusted to produce other pteroylpolyglutamates with different numbers of glutamate residues. The enzymatic synthesis of pteroylpolyglutamates using E. coli FPGS has demonstrated that the enzyme can be harnessed to produce conjugates with up to five glutamate residues. nih.gov This inherent flexibility is a crucial feature of a programmable system.
Furthermore, enhancing the supply of precursors is a critical aspect of developing these microbial factories. Metabolic engineering efforts can be directed at increasing the intracellular pools of GTP, PABA, and L-glutamate. For instance, in Lactococcus lactis, overexpression of genes in the folate biosynthesis cluster has been shown to significantly increase folate production. nih.gov Similar strategies can be employed in other microbial hosts to boost the synthesis of the pteroyl backbone.
The table below outlines the key strategies and components for developing a programmable microbial platform for pterin synthesis.
| Strategy/Component | Description | Relevance to this compound Production |
| Host Organism Selection | Choosing a well-characterized and genetically tractable microbe (e.g., E. coli, L. lactis). | Provides a robust and predictable background for heterologous pathway expression. |
| Modular Pathway Design | Assembling the biosynthetic genes as independent, interchangeable modules. | Allows for easy optimization of gene expression levels and swapping of enzymes from different sources. |
| Inducible Promoters | Using promoters that can be activated or repressed by external signals to control gene expression. | Enables precise control over the FPGS enzyme to regulate the length of the polyglutamate chain. |
| Precursor Supply Enhancement | Engineering the host's central metabolism to increase the availability of GTP, PABA, and L-glutamate. | Ensures a high flux through the reconstructed pathway, leading to higher yields of this compound. |
| Elimination of Competing Pathways | Deleting genes that encode for enzymes that divert precursors away from the desired pathway. | Increases the efficiency of carbon conversion to the final product. |
The development of such programmable platforms not only offers a sustainable and cost-effective method for producing specific pterins like this compound but also provides a versatile tool for exploring the structure-function relationships of different polyglutamylated folates. By systematically varying the length of the glutamate tail, researchers can generate a library of compounds for biological screening and further investigation.
Theoretical and Computational Studies of Diopterin and Pterin Systems
Molecular Modeling and Simulation of Diopterin Interactions
Molecular modeling and simulation techniques are extensively employed to understand how pterins, including this compound, interact with biological macromolecules, particularly proteins. These methods provide atomic-level insights into binding mechanisms and conformational dynamics.
Protein-ligand docking and molecular dynamics (MD) simulations are crucial for predicting and analyzing the binding modes and stability of pterins with their target proteins. Studies on pterin-binding enzymes like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1) exemplify these applications. Density-functional calculations are initially used to identify modifications of the pterin (B48896) core that are likely to bind enzymes and resist enzymatic action researchgate.netnih.govmdpi.com. Subsequently, these molecules are docked into the active site, and the stability of the resulting complexes is assessed through molecular dynamics simulations researchgate.netnih.govmdpi.com.
For instance, computational studies on bacterial DHFR have explored the binding stability of modified pterin cores and folate molecules within the enzyme's active site, revealing insights into the dynamics of ligand binding mdpi.com. Similarly, for PTR1, molecular dynamics simulations have been used to assess the stability and conformational nature of both the unbound protein and its complexes with potential inhibitors mdpi.com. These simulations highlight enzyme characteristics such as flexible regions around the active site, conserved structural waters, and species-specific differences in pocket properties and dynamics, all of which influence the binding of natural substrates and inhibitors nih.govresearchgate.netdntb.gov.ua.
Research has identified compounds with favorable binding affinities to PTR1 through molecular docking, followed by MD simulations to confirm protein-ligand interactions, including hydrophobic and hydrogen bonding with critical residues like Lys198, Arg17, Ser111, Tyr194, Asp181, and Gly225 mdpi.com.
Table 1: Binding Affinities of Selected Pterin-like Inhibitors to Leishmania major Pteridine Reductase 1 (LmPTR1) mdpi.com
| Compound | Binding Affinity (kcal/mol) |
| Methotrexate | -9.5 |
| Jatrorrhizine | -9.0 |
| Hardwickiic acid | -8.1 |
| Columbamine | -8.6 |
| Pyrimethamine | -7.3 |
Pterin-binding proteins like PruR, involved in biofilm regulation, have also been characterized using structural determination, revealing a pterin-specific binding cleft that coordinates the bicyclic pterin ring pnas.orgnih.govnih.gov. These computational and structural analyses are vital for understanding the molecular basis of pterin recognition and function.
Computational approaches play a role in understanding the enzyme kinetics within pterin metabolism pathways. Quantum chemical calculations have been applied to study the redox chemistry of pterins, including the oxidation of tetrahydrobiopterin (B1682763) (H4Bip) by free radical species and oxygen, providing insights into reaction rate constants and mechanisms mdpi.com. The significance of the enol form of the pterin ring in the enzymatic reduction of dihydrofolate by DHFR has also been discussed based on ab initio calculations, offering insights into the catalytic mechanism nih.gov.
Furthermore, computational methodologies are being developed to predict entire enzymatic pathways and their corresponding ligands. These approaches integrate information from experimental ligand screening, molecular docking, and chemical similarity to build pathway models, where enzymes, substrates, and products are represented as nodes and reactions as edges. This framework allows for the prediction of enzymatic functions and the understanding of metabolic fluxes elifesciences.org.
Quantum Chemical Calculations on Pterin Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are fundamental for exploring the electronic structure, tautomerism, and reactivity of pterins. These studies provide a detailed understanding of their intrinsic properties.
Reviews of available data on the quantum chemistry of unconjugated pterins offer a comprehensive overview of their electronic structure and potential biomedical applications mdpi.comnih.govdntb.gov.ua. These calculations can predict how pterins' electronic properties influence enzymatic reactions, their emission characteristics for fluorescence diagnostics, and their two-photon absorption properties for therapeutic applications mdpi.comnih.govdntb.gov.ua.
DFT calculations have been employed to determine the relative stability of various protonated tautomers of pterins in aqueous solution, comparing numerous different structures resulting from protonation at multiple sites researchgate.net. Such calculations also predict the energetics of rearrangements, such as the "walk" rearrangement of methyl groups around the pterin ring, and provide insights into the thermal and photostability of alkylated pterins conicet.gov.ar. Computational investigations have also explored electron-transfer pathways initiated by the triplet state of pterins in aqueous solutions, suggesting the possibility of electron transfer to molecular oxygen to generate superoxide (B77818) anion researchgate.net.
Bioinformatics and Systems Biology Approaches to Pterin Metabolism
Bioinformatics and systems biology provide a holistic view of pterin metabolism by analyzing complex biological networks and predicting cellular responses to perturbations.
Bioinformatics tools and systems biology approaches are crucial for analyzing the intricate metabolic networks involving pterins. These analyses help in understanding pathway fluxes and identifying key regulatory points. For instance, the biosynthesis of tetrahydrobiopterin (BH4), a major unconjugated pterin in vertebrates, involves multiple enzymatic steps, and its metabolism is a subject of network analysis researchgate.netnih.gov. Computational metabolic modeling has been utilized to evaluate strategies for engineering global metabolism, such as promoting tyrosine production, which relies on pterin cofactors acs.org.
Metabolomics studies often involve pathway analysis to identify affected metabolic routes. For example, "Biopterin metabolism" is a recognized pathway in such analyses, where computational tools are used to assess pathway overlap and significance based on metabolomic data uab.edu. The understanding of pterin synthesis, particularly the initial steps of the pterin branch of the folate synthesis pathway, is critical for metabolic engineering efforts, as these steps control flux into the pathway pnas.org.
Predictive modeling aims to forecast how cellular systems respond to various perturbations, including those affecting pterin metabolism. Given the essential roles of pterins as cofactors and intermediates in numerous metabolic processes, their perturbation can have significant cellular consequences.
While direct examples of "this compound perturbations" are not explicitly detailed in the search results, the broader field of predictive modeling of cellular responses to external perturbations (e.g., drugs, genetic manipulations) is highly relevant. Advanced computational frameworks, including deep learning models like compositional perturbation autoencoders (CPA) and image perturbation autoencoders (IMPA), are being developed to predict transcriptional or morphological cellular responses to unseen perturbations nih.govbiorxiv.orgembopress.orgnih.govbiorxiv.org. These models can learn transferable representations of perturbations and predict cellular state alterations at the single-cell level, even for unseen drugs or genetic manipulations nih.govembopress.orgnih.govbiorxiv.org.
Such methodologies can be adapted to predict cellular responses to specific pterin perturbations, offering insights into the systemic effects of altered pterin levels or activities of pterin-related enzymes. This is particularly important given that defects in pterin metabolism are associated with various neurological, behavioral, and movement disorders in humans nih.govpnas.org. By predicting these responses in silico, researchers can gain a deeper understanding of disease mechanisms and potentially identify therapeutic targets.
Current Research Gaps and Future Research Directions in Diopterin Studies
Unexplored Biosynthetic and Catabolic Pathways of Diopterin
The biosynthesis of pteroylpolyglutamates from pteroylglutamic acid is a known process, however, the specific pathways and regulatory mechanisms leading to the formation of this compound (a diglutamate form) are not fully elucidated. The enzymes responsible for the sequential addition of glutamate residues, known as folylpolyglutamate synthetases (FPGS), have been identified. However, the specific factors that determine the chain length of the polyglutamate tail, and thus the differential production of this compound versus other polyglutamates, remain an area of active investigation.
Future research should focus on:
Identifying and characterizing the specific FPGS isozymes that may preferentially synthesize this compound in different tissues or organisms.
Investigating the regulatory mechanisms that control the expression and activity of these enzymes, including feedback inhibition and substrate availability.
Elucidating the catabolic pathways responsible for the breakdown of this compound. While gamma-glutamyl hydrolases (GGH) are known to cleave glutamate residues from pteroylpolyglutamates, the specificity of these enzymes for this compound and the regulation of its degradation are not well understood.
Novel Enzymatic Systems Interacting with this compound
Reduced derivatives of pteroylglutamic acid are vital coenzymes for one-carbon transfer reactions essential for the biosynthesis of purines, thymidylate, and certain amino acids. nih.gov It is understood that the polyglutamate tail enhances the affinity of these coenzymes for the enzymes they serve. However, the specific interactions of this compound with various enzymes have not been exhaustively studied.
Future research directions include:
Screening for novel enzymes that may exhibit a higher binding affinity or catalytic efficiency with this compound compared to other pteroylpolyglutamates.
Utilizing structural biology techniques , such as X-ray crystallography and cryo-electron microscopy, to determine the three-dimensional structures of this compound-enzyme complexes. This would provide insights into the molecular basis of their interaction.
Investigating the role of this compound in modulating the activity of enzymes that are not directly involved in one-carbon metabolism.
| Enzyme Class | Function in Folate Metabolism |
| Folylpolyglutamate Synthetase (FPGS) | Catalyzes the addition of glutamate residues to folates. |
| Gamma-Glutamyl Hydrolase (GGH) | Removes glutamate residues from pteroylpolyglutamates. |
| Dihydrofolate Reductase (DHFR) | Reduces dihydrofolate to tetrahydrofolate. nih.gov |
| Thymidylate Synthase (TS) | Catalyzes the methylation of dUMP to dTMP. nih.gov |
| Serine Hydroxymethyltransferase (SHMT) | Interconverts serine and glycine, producing 5,10-methylenetetrahydrofolate. nih.gov |
Deeper Elucidation of this compound's Molecular Mechanisms in Specific Biological Contexts
The general role of pteroylpolyglutamates as coenzymes is well-established. nih.gov However, the specific molecular mechanisms through which this compound exerts its functions in various biological contexts, such as in different cell types or during specific developmental stages, are largely unknown.
Future research should focus on:
Investigating the role of this compound in regulating gene expression through its involvement in the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for DNA and histone methylation.
Exploring the potential for this compound to act as a signaling molecule , independent of its coenzymatic function.
Utilizing cell and animal models with altered this compound metabolism to dissect its specific physiological roles.
Integration of Multi-Omics Data for Comprehensive Pterin (B48896) Pathway Mapping
A systems-level understanding of this compound metabolism and its integration with other metabolic pathways is currently lacking. The application of multi-omics approaches, which involve the simultaneous analysis of the genome, transcriptome, proteome, and metabolome, can provide a more holistic view. nih.govmdpi.comfrontiersin.org
Future research should aim to:
Integrate multi-omics datasets from various biological samples to construct comprehensive metabolic models of pterin pathways that include this compound. biorxiv.org
Utilize these models to identify key regulatory nodes and predict how perturbations in the network might affect this compound levels and downstream biological processes.
Apply these approaches to understand the role of this compound in complex diseases such as cancer and neurodegenerative disorders.
Computational Predictions for this compound-Based Chemical Biology Tools
Computational methods are increasingly being used in chemical biology to design and predict the properties of novel molecules. ethernet.edu.etresearchgate.netuu.nl These approaches have the potential to accelerate the development of chemical tools to study this compound.
Future computational efforts could focus on:
Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of this compound analogs.
Using molecular docking and molecular dynamics simulations to design specific inhibitors or probes for enzymes that interact with this compound.
Applying machine learning algorithms to large datasets to identify novel relationships between this compound and other biological molecules. mdpi.com
Q & A
Q. How can researchers determine the optimal synthesis protocol for Diopterin?
To identify the optimal synthesis protocol, systematically vary reaction parameters (e.g., temperature, catalysts, solvent systems) while tracking yield, purity, and reproducibility. Use spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC) to validate compound identity. Replicate procedures across independent labs to confirm reliability, and document deviations in supplementary materials .
Q. What methodologies are recommended for characterizing this compound’s physical and chemical properties?
Combine spectroscopic analyses (e.g., mass spectrometry for molecular weight, X-ray crystallography for structural elucidation) with thermodynamic measurements (melting point, solubility). Compare results against published data for known analogs to validate purity and structural integrity. Include detailed protocols in the experimental section to ensure replicability .
Q. How should a pilot study assessing this compound’s bioactivity be designed?
Apply the PICOT framework to structure the study:
- P opulation: Define the biological model (e.g., cell lines, animal species).
- I ntervention: Specify this compound concentrations and exposure durations.
- C omparison: Include controls (vehicle, positive/negative controls).
- O utcome: Quantify endpoints (e.g., IC50, gene expression).
- T ime: Establish observation periods. Use power analysis to determine sample size and minimize Type I/II errors .
Q. What ethical considerations apply to in vivo studies of this compound?
Adhere to institutional animal care guidelines (e.g., 3Rs principles: Replacement, Reduction, Refinement). Justify sample sizes statistically to avoid unnecessary subjects. Document adverse events and include mitigation strategies in protocols. Reference ethical review board approvals explicitly .
Advanced Research Questions
Q. How can contradictions in this compound’s reported efficacy across experimental models be resolved?
Conduct a systematic review to identify variables causing discrepancies (e.g., dosage regimes, model organisms). Perform meta-analyses using heterogeneity tests (e.g., I² statistic) to quantify variability. Validate findings through cross-model experiments that isolate confounding factors (e.g., pharmacokinetic differences) .
Q. What strategies validate this compound’s mechanism of action in complex biological systems?
Employ multi-omics approaches (transcriptomics, proteomics) to map pathways affected by this compound. Use genetic perturbation (CRISPR knockouts, RNAi) to confirm target engagement. Validate findings with orthogonal assays (e.g., surface plasmon resonance for binding affinity) .
Q. How can researchers integrate secondary data with original experiments in this compound studies?
Align methodologies between datasets (e.g., harmonize units, experimental conditions). Use cross-validation techniques (e.g., bootstrapping) to assess consistency. Leverage public repositories (e.g., ChEMBL, PubChem) for comparative analyses, ensuring metadata quality and relevance .
Q. What quantitative models are suitable for analyzing this compound’s dose-response relationships?
Apply nonlinear regression models (e.g., Hill equation, log-logistic curves) to fit dose-response data. Use ANOVA or mixed-effects models to account for inter-experiment variability. Include confidence intervals for EC50/IC50 values and assess goodness-of-fit metrics (e.g., R², AIC) .
Q. How can predictive models for this compound’s pharmacokinetics be developed?
Combine in vitro data (e.g., metabolic stability in microsomes) with computational modeling (physiologically based pharmacokinetic, PBPK). Optimize parameters using Bayesian inference or Monte Carlo simulations. Validate predictions against in vivo plasma concentration-time profiles .
Q. What methodologies establish causal relationships between this compound exposure and therapeutic effects?
Design randomized controlled trials (RCTs) with blinding and placebo arms. Use propensity score matching or instrumental variables in observational studies to control confounding. Apply Bradford-Hill criteria (e.g., temporality, dose-response) to infer causality .
Methodological Tables
Table 1: Key Parameters for Synthesis Protocol Optimization
| Parameter | Measurement Method | Relevance to Reproducibility |
|---|---|---|
| Reaction Yield | Gravimetric Analysis | Ensures scalability |
| Purity | HPLC (>95% threshold) | Confirms compound integrity |
| Solvent Choice | Polarity Index | Affects reaction kinetics |
Table 2: Statistical Tools for Data Contradiction Analysis
| Tool | Application | Evidence Reference |
|---|---|---|
| Meta-Analysis | Quantify heterogeneity across studies | |
| Sensitivity Analysis | Test robustness of conclusions | |
| Multivariate Regression | Control confounding variables |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
